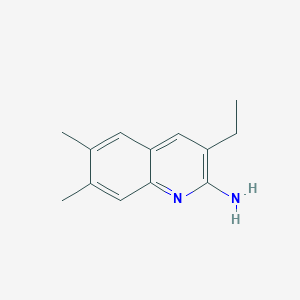
2,2'-Dibromo-6,6'-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12Br2 It is a derivative of biphenyl, characterized by the presence of two bromine atoms and two methyl groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 6,6’-dimethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biphenyl derivatives with different substituents .
Scientific Research Applications
2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms and methyl groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dibromo-1,1’-biphenyl: Lacks the methyl groups, leading to different reactivity and applications.
6,6’-Dimethyl-1,1’-biphenyl:
4,4’-Dimethylbiphenyl: Substitution pattern differs, leading to variations in reactivity and applications.
Uniqueness
2,2’-Dibromo-6,6’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine atoms and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
90865-68-2 |
|---|---|
Molecular Formula |
C14H12Br2 |
Molecular Weight |
340.05 g/mol |
IUPAC Name |
1-bromo-2-(2-bromo-6-methylphenyl)-3-methylbenzene |
InChI |
InChI=1S/C14H12Br2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,1-2H3 |
InChI Key |
KJPBHWPECBAAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C2=C(C=CC=C2Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


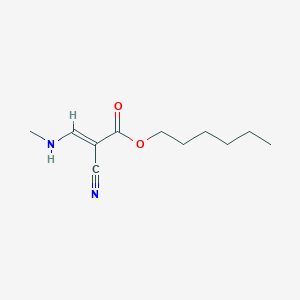
![Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14145673.png)

![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate](/img/structure/B14145684.png)
amino}ethan-1-ol](/img/structure/B14145689.png)
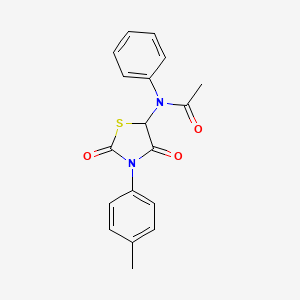
![Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145701.png)
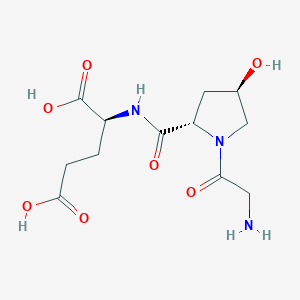

![6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14145712.png)
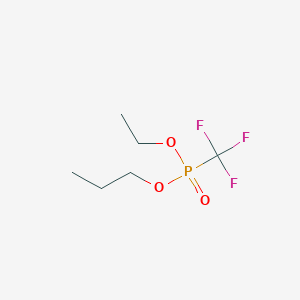
![N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide](/img/structure/B14145719.png)

